![molecular formula C8H8N2O B3070167 2-Methylimidazo[1,2-a]pyridin-6-ol CAS No. 1001434-68-9](/img/structure/B3070167.png)
2-Methylimidazo[1,2-a]pyridin-6-ol
Overview
Description
“2-Methylimidazo[1,2-a]pyridin-6-ol” is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “2-Methylimidazo[1,2-a]pyridin-6-ol” and its derivatives have been established on the basis of X-ray structural analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . It was found that the interaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Synthesis and Chemical Properties
Aqueous Synthesis of Methylimidazo[1,2-a]pyridines
Darapaneni Chandra Mohan et al. (2013) reported the synthesis of methylimidazo[1,2-a]pyridines in water without any deliberate addition of a catalyst, highlighting an environmentally friendly approach to synthesizing these compounds (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Palladium- and Copper-Catalyzed Aminations
C. Enguehard et al. (2003) developed convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodologies (C. Enguehard, H. Allouchi, A. Gueiffier, & S. Buchwald, 2003).
Biological and Medicinal Applications
Cytotoxic Activity in Cancer Research
A study by M. Vilchis-Reyes et al. (2010) synthesized 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, evaluating their cytotoxic activity and CDK inhibitor activity. This study suggests potential applications in cancer treatment and drug design (M. Vilchis-Reyes, A. Zentella, M. A. Martínez-Urbina, Á. Guzmán, Omar Vargas, M. T. Ramírez Apán, José Luis Ventura Gallegos, & E. Díaz, 2010).
Ionic Liquid Promoted Synthesis for Pharmaceutical Applications
A. Shaabani et al. (2006) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids, which simplifies the reaction workup and allows for the reuse of the ionic liquid. This method has implications for pharmaceutical synthesis (A. Shaabani, Ebrahim Soleimani, & A. Maleki, 2006).
Environmental and Green Chemistry
- Eco-friendly Synthesis in Aqueous Media: Zigmee T. Bhutia et al. (2020) researched the synthesis of 2-arylimidazo[1,2-a]pyridine derivatives in an environmentally sustainable manner using water as a medium. This method emphasizes the growing importance of green chemistry in chemical synthesis (Zigmee T. Bhutia, Padmini C. Panjikar, S. Iyer, Amrita Chatterjee, & M. Banerjee, 2020).
Mechanism of Action
Safety and Hazards
According to the safety data sheet for a related compound, “2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride”, it can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation occurs .
Future Directions
Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring their potential in treating various diseases, including tuberculosis .
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-4-10-5-7(11)2-3-8(10)9-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIUANMOMJPPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyridin-6-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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